Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-
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Overview
Description
These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties.
Preparation Methods
The synthesis of Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- typically involves the reaction of a heptanoic acid derivative with N,N-diethylamine in the presence of a fluorinating agent. The reaction conditions often require a controlled environment to ensure the selective introduction of fluorine atoms at specific positions on the carbon chain . Industrial production methods may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents.
Chemical Reactions Analysis
Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination on the chemical reactivity and stability of amides.
Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient due to its stability and bioactivity.
Mechanism of Action
The mechanism by which Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific targets, leading to altered biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- can be compared with other similar compounds, such as:
(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxirane: This compound also contains multiple fluorine atoms and is used in similar applications, such as the development of advanced materials.
1-Hexanesulfonamide, N,N-diethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: Another fluorinated amide with similar chemical properties and applications.
The uniqueness of Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- lies in its specific fluorination pattern, which imparts distinct chemical and physical properties compared to other fluorinated compounds.
Properties
CAS No. |
61881-15-0 |
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Molecular Formula |
C11H10F13NO |
Molecular Weight |
419.18 g/mol |
IUPAC Name |
N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide |
InChI |
InChI=1S/C11H10F13NO/c1-3-25(4-2)5(26)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h3-4H2,1-2H3 |
InChI Key |
OUULXEWNDSSVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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